2-Methyl-5-(trifluoromethoxy)benzoyl chloride
Description
Properties
IUPAC Name |
2-methyl-5-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-5-2-3-6(15-9(11,12)13)4-7(5)8(10)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHYIYNVPCGCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-(trifluoromethoxy)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methyl-5-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Methyl-5-(trifluoromethoxy)benzoic acid+SOCl2→2-Methyl-5-(trifluoromethoxy)benzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 2-methyl-5-(trifluoromethoxy)benzoic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids under mild to moderate temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of 2-methyl-5-(trifluoromethoxy)benzamides or esters.
Hydrolysis: Formation of 2-methyl-5-(trifluoromethoxy)benzoic acid.
Coupling Reactions: Formation of biaryl compounds with various substituents.
Scientific Research Applications
2-Methyl-5-(trifluoromethoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Electronic Effects
Electron-Withdrawing Groups (EWGs):
- The trifluoromethoxy group (-OCF₃) in the target compound is a strong EWG, increasing the electrophilicity of the carbonyl carbon compared to methoxy (-OCH₃) or methyl (-CH₃) groups. This enhances reactivity in nucleophilic acyl substitution reactions, such as amidation (e.g., with piperazine derivatives ).
- Chloro (-Cl) substituents (e.g., in 2-Chloro-5-(trifluoromethoxy)benzoyl chloride) further amplify electrophilicity but may introduce steric hindrance .
- In contrast, 4-(Trifluoromethoxy)benzoyl chloride lacks steric hindrance, enabling faster reactions .
Biological Activity
2-Methyl-5-(trifluoromethoxy)benzoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C9H6ClF3O3
- CAS Number : 1261445-13-9
The presence of the trifluoromethoxy group enhances the compound's lipophilicity and potential biological interactions. The benzoyl chloride moiety suggests reactivity that can facilitate various chemical transformations.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethoxy group may enhance binding affinity and selectivity towards these targets, leading to modulation of biological processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing halogenated groups have demonstrated efficacy against various bacterial strains. In particular:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .
Anticancer Potential
Studies have shown that benzoyl chloride derivatives can exhibit anticancer activities by targeting critical pathways in cancer cell proliferation:
- IC50 Values : Related compounds have demonstrated IC50 values ranging from 3 to 20 µM against multiple cancer cell lines, indicating promising anticancer activity .
The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by alterations in cell cycle progression.
Case Studies
- Antibacterial Efficacy : A study examined the antibacterial properties of several benzoyl chloride derivatives, including this compound. Results indicated that these compounds could inhibit growth in both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics .
- Anticancer Activity : Another investigation focused on the anticancer effects of similar benzoyl derivatives. The study revealed that these compounds could effectively induce apoptosis in human leukemia cell lines, with IC50 values as low as 1.50 µM .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | C9H6ClF3O3 | Antimicrobial, Anticancer |
| 2-Methyl-5-chlorobenzoyl chloride | C9H6ClO | Moderate Antimicrobial |
| 2-Methyl-5-fluorobenzoyl chloride | C9H6ClF | Low Anticancer Activity |
This table illustrates how variations in the halogen substituents can influence biological activity.
Q & A
Q. Advanced Analytical Challenges
- Fragmentation Patterns : The trifluoromethoxy group leads to characteristic losses of COF₃ (83 Da) and CF₃O (85 Da) in EI-MS.
- Quantification : Use stable isotope-labeled internal standards (e.g., ¹³C-labeled benzoyl chloride derivatives) to correct for matrix effects in biological samples.
- High-Resolution MS : Confirm molecular ion [M+H]⁺ at m/z 253.0 (calculated) with <2 ppm error using Q-TOF instruments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
